2-Methylpropionic-d7 acid
Overview
Description
2-Methylpropionic-d7 acid, also known as deuterated isobutyric acid, is a deuterated form of 2-Methylpropionic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical formula for this compound is CD3CD(CD3)COOH. It is commonly used in research due to its unique properties that arise from the presence of deuterium.
Mechanism of Action
Target of Action
2-Methylpropionic-d7 Acid, also known as Isobutyric-d7 acid, is an isotope labelled analogue of Isobutyric Acid It’s non-deuterated counterpart, isobutyric acid, is known to interact with various enzymes and receptors in the body, influencing metabolic processes .
Mode of Action
It is chemically similar to its non-deuterated counterpart, isobutyric acid, which is known to interact with its targets by binding to the active sites of enzymes or receptors, thereby influencing their function
Biochemical Pathways
Isobutyric acid, its non-deuterated counterpart, is known to be involved in various metabolic pathways
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys
Result of Action
Its non-deuterated counterpart, isobutyric acid, is known to influence various metabolic processes
Action Environment
For example, the presence of deuterium atoms could potentially make the compound more resistant to metabolic processes, thereby affecting its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropionic-d7 acid can be synthesized through several methods. One common approach involves the deuteration of 2-Methylpropionic acid using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration. Another method involves the use of deuterated reagents in the synthesis of 2-Methylpropionic acid, ensuring that the final product is fully deuterated.
Industrial Production Methods
Industrial production of this compound often involves the large-scale deuteration of 2-Methylpropionic acid. This process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The use of high-purity deuterium and efficient catalysts is crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropionic-d7 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylpropionic-d7 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the pathways of isobutyric acid in biological systems.
Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: It is used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals.
Comparison with Similar Compounds
2-Methylpropionic-d7 acid is unique due to the presence of deuterium. Similar compounds include:
2-Methylpropionic acid: The non-deuterated form, which has different reaction kinetics.
2-Bromo-2-methylpropionic acid: A brominated derivative used in various chemical reactions.
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: A derivative used in polymer synthesis.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research and industrial applications.
Properties
IUPAC Name |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-YYWVXINBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440605 | |
Record name | Isobutyric-d7 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223134-74-5 | |
Record name | Isobutyric-d7 acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 223134-74-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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